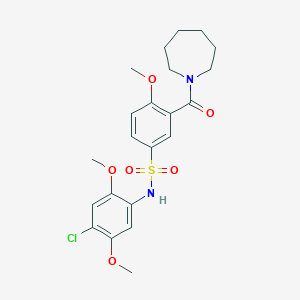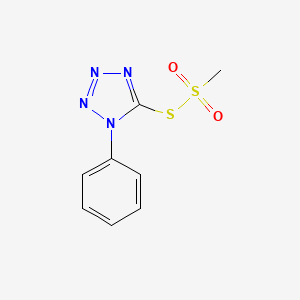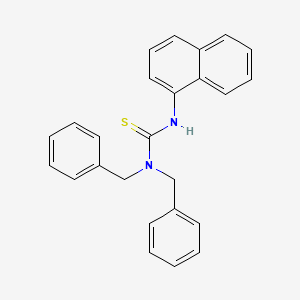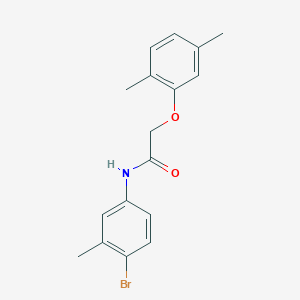![molecular formula C16H15N3OS B12473081 1-[2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl]ethanone](/img/structure/B12473081.png)
1-[2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group and a phenylamino group attached to the thiadiazole ring, making it a significant molecule in various scientific research fields .
Preparation Methods
The synthesis of 1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE typically involves multi-step reactions starting from readily available precursors. Industrial production methods often employ high-acidity ionic liquid catalysts to optimize yield and purity .
Chemical Reactions Analysis
1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the conversion of the thiadiazole ring to a more reduced form.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors for specific enzymes, making them potential candidates for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE is unique due to its specific structural features and functional groups. Similar compounds include:
1-Phenyl-2-(phenylamino)ethanone: This compound shares a similar core structure but lacks the thiadiazole ring, resulting in different chemical and biological properties.
Thiazole derivatives: These compounds contain a thiazole ring instead of a thiadiazole ring and exhibit distinct reactivity and applications.
The uniqueness of 1-[2-PHENYL-5-(PHENYLAMINO)-2H-1,3,4-THIADIAZOL-3-YL]ETHANONE lies in its combination of phenyl, phenylamino, and thiadiazole moieties, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(2-phenyl-5-phenylimino-1,3,4-thiadiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C16H15N3OS/c1-12(20)19-15(13-8-4-2-5-9-13)21-16(18-19)17-14-10-6-3-7-11-14/h2-11,15H,1H3,(H,17,18) |
InChI Key |
CLQUYVOTNMOXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(SC(=NC2=CC=CC=C2)N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12473000.png)

![4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol](/img/structure/B12473009.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B12473020.png)
![3-bromo-4-methoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B12473027.png)

![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12473044.png)




![N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12473075.png)
![2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12473077.png)
